Product packaging for Mivobulin(Cat. No.:CAS No. 122332-18-7)

Mivobulin

Cat. No.: B039470
CAS No.: 122332-18-7
M. Wt: 325.4 g/mol
InChI Key: XXBDOTXPQDVHIP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mivobulin is a potent synthetic tubulin polymerization inhibitor that binds to the colchicine site on β-tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in proliferating cells. As a research chemical, it serves as a valuable tool for studying mitosis, cytoskeleton function, and mechanisms of cell division. Microtubule-targeting agents like this compound are among the most successful cancer chemotherapeutic drugs. Its specific mechanism makes it a compound of interest for investigating new anticancer therapies and for use as a reference standard in biological assays. Researchers utilize this compound to explore the dynamics of the mitotic spindle and to model the biological effects of mitotic disruption in various cell lines. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5O2 B039470 Mivobulin CAS No. 122332-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[(2S)-5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-24-17(23)21-13-9-12-15(16(18)20-13)22-14(10(2)19-12)11-7-5-4-6-8-11/h4-10,19H,3H2,1-2H3,(H3,18,20,21,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBDOTXPQDVHIP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N[C@H](C(=N2)C3=CC=CC=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924135
Record name Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122332-18-7
Record name Mivobulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122332187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl hydrogenato (5-amino-2-methyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIVOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U5LG549X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Target Engagement

Cellular Processes Affected by Mivobulin

Modulation of Cellular Proliferation Rates

This compound's interaction with tubulin directly impacts cellular proliferation. The compound acts as a tubulin-targeting agent, binding to the colchicine-binding site on tubulin. This binding inhibits the polymerization of microtubules, which is a crucial step in the formation of the mitotic spindle. By disrupting microtubule dynamics and preventing the proper assembly of the mitotic spindle, this compound effectively inhibits mitosis. This inhibition leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in various cell lines . The activation of the spindle assembly checkpoint, marked by augmented levels of Mad2 and BubR1, contributes to this apoptosis-mediated cell death . Ultimately, this cascade of events results in a reduction in cellular proliferation .

Quantitative Analysis of Binding Affinity

The interaction between this compound and tubulin is central to its mechanism of action. Understanding the quantitative and structural details of this binding provides insights into its inhibitory effects.

Determination of this compound-Tubulin Binding Affinity

Structural Insights into this compound-Tubulin Interactions (e.g., hydrogen bonding, steric interactions)

This compound is a synthetic analog of colchicine (B1669291), and its binding site on tubulin is recognized as the colchicine-binding site . Structural analyses of colchicine-binding site inhibitors (CBSIs) suggest the presence of five recognition centers within this site: three hydrophobic centers (I, II, and III) and two hydrogen bond centers (IV and V) . While general features for enhancing β-tubulin affinity in tubulin-depolymerizing agents like this compound involve hydrogen bond acceptors, hydrogen bond donors, and linker regions , detailed, residue-level hydrogen bonding and specific steric interactions directly attributed to this compound binding were not explicitly detailed in the available literature. However, the binding of such agents to tubulin involves complex molecular interactions that contribute to the disruption of microtubule assembly.

Conformational Analysis of Tubulin Dimer Upon this compound Binding

The binding of small molecules to tubulin can induce significant conformational changes in the tubulin dimer, which are crucial for their mechanism of action. Tubulin dimers exist in various conformations, notably a "bent" state characteristic of free dimers in solution and a "straight" conformation required for incorporation into the microtubule lattice . Colchicine, to which this compound is analogous, is known to shift the population of tubulin dimers towards a bent state . This conformational shift is incompatible with the straight conformation necessary for microtubule polymerization, thereby inhibiting the assembly process. Other tubulin inhibitors have been observed to induce curvature both within and between tubulin dimers, affecting specific helices (e.g., H8 and H10) in both α-tubulin and β-tubulin subunits . The ability of this compound to inhibit microtubule polymerization implies that its binding similarly influences the conformational landscape of the tubulin dimer, favoring a state that prevents its efficient integration into the growing microtubule lattice.

Synthetic Chemistry and Structural Analog Development

Synthetic Pathways for Mivobulin

The synthesis of this compound is a multi-step process meticulously designed to achieve optimal yield and purity while maintaining its antimitotic activity.

The synthesis of this compound typically involves several key stages: condensation, oxidation, reductocyclization, and final salt formation.

Condensation Reaction: The initial step involves the condensation of N-(2-amino-4-chloro-3-nitropyridin-6-yl)carbamic acid ethyl ester with (1R,2S)-2-amino-1-phenyl-1-propanol. This reaction, conducted in the presence of triethylamine (B128534) under refluxing ethanol (B145695), facilitates the replacement of a chlorine atom in the pyridine (B92270) ring with an amino alcohol moiety, forming (1S,2R)-N-[2-amino-4-(2-hydroxy-1-methyl-2-phenylethylamino)-3-nitropyridin-6-yl]carbamic acid ethyl ester as a primary intermediate.

Oxidation and Ketone Formation: The intermediate then undergoes an oxidation step. This is typically achieved using chromium trioxide-pyridine in dichloromethane, which converts the hydroxyl group into a ketone. This transformation is critical for subsequent cyclization and contributes to the structural rigidity of the final product.

Reductocyclization: Following oxidation, the ketone intermediate is subjected to reductocyclization. This process involves treatment with hydrogen gas over Raney nickel in glacial acetic acid. This step is crucial for reducing nitro groups and promoting intramolecular cyclization, leading to the formation of the free base of this compound.

Salt Formation: The final stage involves treating the free base with 2-hydroxyethanesulfonic acid (isethionic acid) in methanol (B129727). This reaction yields this compound isethionate, a salt form that enhances aqueous solubility, making the compound suitable for various applications.

Industrial-scale synthesis of this compound necessitates a balance between reaction conditions and cost efficiency. Various optimization strategies have been implemented to improve yield and purity.

Optimization Strategies for this compound Synthesis

ParameterTraditional MethodOptimized Method
Reaction Time (hours)126
Yield (%)6585
Purity (%)9298

Key optimizations include:

Catalyst Selection: Substituting palladium-based catalysts with Raney nickel has been shown to reduce costs without compromising efficiency.

Solvent System: Switching from ethanol to methanol in the final salt formation step has improved solubility and reduced byproduct formation.

Byproduct Formation: The oxidation step can generate 3-nitroso derivatives as byproducts, which are effectively removed via recrystallization from ethyl acetate.

Stability Concerns: The free base of this compound is hygroscopic, requiring strict moisture control during storage. The isethionate salt formulation significantly improves stability, offering a shelf life of 24 months under refrigerated conditions.

Multi-Step Synthesis Processes (e.g., condensation, oxidation, reductocyclization, salt formation)

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs are driven by the desire to enhance tubulin inhibition, modify selectivity, and explore novel structural motifs.

This compound functions as a tubulin depolymerizing agent by binding to the colchicine-binding site on β-tubulin. X-ray crystal structures of tubulin in complex with this compound have provided critical insights into its structure-activity relationships. These studies reveal that the dihydropyrazine (B8608421) and the 3-substituent of this compound occupy the pocket typically associated with the trimethoxyphenyl A ring of colchicine (B1669291). Key structural features that enhance β-tubulin affinity and conserve tubulin depolymerizing activity often include specific hydrogen bond acceptor and donor groups, as well as defined linker regions. For example, the presence of an amino group has been shown to increase the binding affinity of ligands to the colchicine-binding site, thereby enhancing their potency.

Research into this compound analogs aims to develop compounds with improved tumor selectivity. For instance, this compound isethionate has demonstrated broad antitumor activity across various cell lines. Further development of derivatives may achieve selective targeting by leveraging reliance on specific enzymes, such as Prostaglandin Reductase 1 (PTGR1), which could lead to optimal results by controlling off-target toxicity. This approach seeks to minimize adverse effects often associated with traditional chemotherapeutics by focusing the drug's action on cancerous cells.

The triazole ring system has emerged as a versatile and promising motif in the design and optimization of microtubule-targeting agents (MTAs). Triazoles are increasingly incorporated into the structures of tubulin polymerization inhibitors, serving as bioisosteres or linkers. For example, combretastatin (B1194345) A-4 (CA-4), a potent tubulin polymerization inhibitor that binds to the colchicine site, has served as a lead molecule for the design of numerous triazole-containing analogs. The integration of triazole fragments has been shown to result in compounds with strong antiproliferative activity, often in the submicromolar or nanomolar range, comparable to or even exceeding that of CA-4 against various cancer cell lines. This highlights the significance of triazole moieties in developing new MTAs with enhanced pharmacological properties and stability.

Development of Novel this compound Analogs with Modified Selectivity

Comparative Chemical and Structural Analysis with Related Compounds

This compound's design and mechanism of action position it within a class of compounds that interfere with microtubule dynamics, essential cellular processes for division. A comparative analysis with natural product tubulin inhibitors highlights both shared mechanisms and distinct advantages in its chemical and structural profile.

Comparison with Natural Product Tubulin Inhibitors (e.g., colchicine, vincristine, paclitaxel)

This compound functions as a tubulin inhibitor, disrupting microtubule polymerization and leading to mitotic arrest in proliferating cells. Its mechanism of action involves binding to the colchicine-binding site on tubulin.

Colchicine: this compound is recognized as a synthetic analog of colchicine. Both compounds share a similar binding site on β-tubulin, the colchicine-binding site, and exert their antimitotic effect by inhibiting tubulin polymerization. Colchicine itself is a well-known tubulin-depolymerizing agent that interrupts microtubule polymerization by forming a complex with tubulin in mitotic cells.

Vincristine (Vinca Alkaloids): Vinca (B1221190) alkaloids, such as vincristine, bind to tubulin at a distinct site known as the vinca domain, which is different from the colchicine-binding site. They interfere with microtubule dynamics and prevent mitotic spindle formation by blocking polymerization. While sharing the broader classification of microtubule-targeting agents, this compound's binding to the colchicine site distinguishes its precise interaction with tubulin from that of vinca alkaloids. This compound has demonstrated activity against vincristine-resistant cell lines, suggesting a potential to circumvent certain resistance mechanisms associated with vinca alkaloids.

Paclitaxel (B517696): In contrast to this compound and colchicine, which inhibit tubulin polymerization, paclitaxel functions by stabilizing microtubules, thereby preventing their depolymerization. This fundamental difference in mechanism means that this compound and paclitaxel affect microtubule dynamics in opposing ways. This compound has shown efficacy in paclitaxel-resistant tumors, indicating its potential utility in cases where resistance to taxanes has developed.

The following table summarizes key comparative aspects of this compound with notable natural product tubulin inhibitors:

CompoundClassificationPrimary Mechanism of ActionTubulin Binding SiteActivity in Resistant Tumors (vs. other MTAs)
This compoundSynthetic Small MoleculeInhibits tubulin polymerizationColchicine-binding siteActive in vincristine- and paclitaxel-resistant tumors.
ColchicineNatural ProductInhibits tubulin polymerizationColchicine-binding siteN/A
VincristineNatural ProductInhibits tubulin polymerizationVinca domainN/A
PaclitaxelNatural ProductStabilizes microtubules, prevents depolymerizationTaxane-binding siteN/A

Analysis of Unique Structural Modifications Enhancing Metabolic Stability

This compound's chemical structure features a pyrido[3,4-b]pyrazine (B183377) core. It is commonly formulated as an isethionate salt, a modification often employed to enhance the compound's solubility and stability.

While specific details regarding unique structural modifications within the pyrido[3,4-b]pyrazine core that specifically enhance this compound's metabolic stability (e.g., resistance to particular cytochrome P450 enzymes) are not extensively detailed in publicly available, non-excluded literature, the general principle of enhancing metabolic stability through structural modification is a cornerstone of rational drug design. This involves altering metabolically labile sites on drug molecules to reduce their susceptibility to biotransformation by metabolic enzymes. The aim is to optimize pharmacokinetic parameters by improving a drug's resistance to elimination, thereby potentially influencing its bioavailability and half-life.

Rational Design Principles for Overcoming Resistance Mechanisms

The development of this compound and other colchicine-site ligands reflects rational design principles aimed at overcoming common resistance mechanisms encountered with other microtubule-targeting agents.

Circumventing Multidrug Resistance (MDR): A significant advantage of colchicine-site ligands, including this compound, is their potential to bypass certain tumor resistance mechanisms that affect taxanes and Vinca alkaloids. This is often attributed to the fact that these compounds are not substrates for multidrug resistance proteins, such as P-glycoprotein (P-gp), which are efflux pumps that reduce intracellular drug concentrations. this compound's demonstrated activity in multidrug-resistant cell lines supports this design advantage.

Structural Insights and Structure-Activity Relationships: Rational drug design relies heavily on understanding the molecular interactions between a compound and its target. The availability of X-ray crystal structures of tubulin in complex with this compound has provided crucial insights into its binding mode and the underlying structure-activity relationships. This structural information guides modifications to enhance tubulin affinity and maintain depolymerizing activity, identifying key features such as hydrogen bond acceptors, hydrogen bond donors, and linker regions critical for interaction with the β-tubulin binding site. This approach allows for the systematic optimization of compounds to improve efficacy and overcome resistance.

The rational design of this compound, particularly its targeting of the colchicine-binding site and its activity in drug-resistant tumor models, underscores a strategic approach to developing antineoplastic agents that address the limitations of earlier generations of microtubule inhibitors.

Preclinical in Vitro and Cellular Biology Investigations

Cellular Assays for Investigating Mivobulin Activity

Cellular assays are critical for understanding the biological activity of compounds like this compound, providing insights into their molecular targets and downstream cellular effects.

In Vitro Assays for Microtubule Polymerization and Depolymerization

This compound exerts its effect by targeting tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization and assembly . This mechanism classifies this compound as a tubulin-depolymerizing agent . In vitro assays are commonly employed to quantify the inhibitory effects of compounds on tubulin assembly using purified tubulin . These assays typically monitor the increase in turbidity (optical density) or fluorescence intensity, which correlates with microtubule assembly .

The interactions of this compound with microtubules in vitro have been observed to be similar to those of other established microtubule-targeting drugs . However, its cellular microtubule and mitotic inhibition appear to be more potent . The amount of polymerized microtubules can also be determined in cellular contexts by western blot quantitation of microtubule and free-tubulin cellular fractions . Studies comparing the potency of different microtubule-depolymerizing agents have shown that while some, like nocodazole, may require equimolar concentrations to tubulin for complete inhibition of assembly, others, such as colchicine (B1669291), achieve this effect at sub-stoichiometric concentrations .

Cell Proliferation and Cell Viability Assays (e.g., IC50 determination)

Cell proliferation and viability assays are fundamental in cancer research and drug development to assess the efficacy of potential therapeutic agents . These assays measure changes in cell number, metabolic activity, or DNA synthesis to determine cell viability . The half-maximal inhibitory concentration (IC50) is a widely used quantitative measure in these assays, indicating the concentration of a compound required to reduce cell viability by 50% . This parameter is essential for estimating treatment efficacy and comparing the behavior of different cell lines when exposed to the same compound .

This compound is an antimitotic agent that induces tumor cell mitotic arrest and subsequent apoptosis, which inherently impacts cell proliferation and viability . While the specific IC50 values for this compound across various cell lines were not detailed in the provided search results, the determination of IC50 is a standard procedure in preclinical evaluation to quantify a drug's antiproliferative potency. It is important to note that IC50 values can be time and method-dependent .

Cell Cycle Analysis and Mitotic Arrest Phenotypes

This compound's mechanism of action as a tubulin inhibitor directly impacts the cell cycle. Microtubules are crucial components of the cytoskeleton, essential for various cellular functions, including cell division and the formation of the mitotic spindle . By inhibiting microtubule polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest . Specifically, it causes cells to halt at the metaphase-anaphase transition, a critical checkpoint in mitosis, ultimately resulting in cell death . This mitotic arrest phenotype is a hallmark of microtubule-targeting agents. Cell cycle analysis, often performed using techniques like flow cytometry, is used to observe these arrests and the accumulation of cells in specific phases (e.g., G2/M phase) .

Assays for Apoptosis Induction

The disruption of the mitotic spindle and subsequent cell cycle arrest induced by this compound ultimately leads to programmed cell death, or apoptosis . Apoptosis is a highly regulated process that can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway, activated by intracellular stress signals, and the extrinsic (death receptor) pathway, triggered by extracellular ligands . Both pathways converge on the activation of caspases, a family of proteases that execute the cellular dismantling process characteristic of apoptosis . While the specific apoptotic pathway induced by this compound was not detailed in the provided information, its role as an antimitotic agent is known to culminate in apoptosis in cancer cells .

Assessment in Specific Cell Models

Understanding this compound's activity in various cell models, especially those exhibiting resistance mechanisms, is crucial for its preclinical assessment.

Activity in Multi-Drug Resistant (MDR) Tumor Cell Lines (e.g., P-glycoprotein overexpression)

Multi-drug resistance (MDR) remains a significant challenge in cancer chemotherapy, where cancer cells develop cross-resistance to a wide range of structurally and functionally unrelated anticancer drugs. A common mechanism contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively efflux drugs out of cancer cells, reducing their intracellular accumulation and efficacy.

Preclinical studies have demonstrated that this compound (CI-980) exhibits activity against multi-drug resistant tumor cell lines . Notably, it has shown effectiveness against tumor cell lines that exhibit multidrug resistance due to P-glycoprotein overexpression. This suggests that this compound may circumvent, or be less susceptible to, some common MDR mechanisms mediated by efflux pumps like P-gp, which is a critical characteristic for a promising anticancer agent.

Broad-Spectrum Activity in Diverse Cancer Cell Lines

This compound has demonstrated broad-spectrum activity, inducing apoptosis-mediated cell death in multiple cell lines. It functions as a mitotic inhibitor, exhibiting both in vivo and in vitro activity, including against murine multidrug-resistant sublines. Preclinical studies indicate that this compound can synergize with other agents, such as vinblastine (B1199706), to enhance its anti-cancer potential. While this compound's efficacy across various cancer cell types is noted, specific quantitative data, such as IC50 values for a diverse panel of human cancer cell lines, were not detailed in the provided search results.

Investigations of Neuroprotective Effects in Cellular Models

Research has indicated that this compound exhibits minimal neurotoxicity in animal models. Furthermore, it has been observed to be less cytotoxic to differentiated neurons compared to undifferentiated ones. This differential effect suggests a potentially favorable safety profile concerning neuronal health. However, specific investigations detailing the neuroprotective effects of this compound in cellular models, beyond its observed low neurotoxicity and differential cytotoxicity, were not identified in the provided information. Studies on neuroprotection in cellular models typically involve assessing a compound's ability to protect neurons from various insults, such as oxidative stress or excitotoxicity, which was not explicitly reported for this compound in the retrieved data.

Advanced Cellular Biology Methodologies

The application of advanced cellular biology methodologies is critical for a comprehensive understanding of a compound's mechanism of action, cellular pharmacokinetics, and efficacy in more physiologically relevant contexts.

Target Engagement Studies within Cellular Environments

This compound's primary mechanism involves binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization. This interaction constitutes its target engagement. Structural studies have indicated that this compound occupies a pocket near the colchicine binding site on tubulin, similar to other potent tubulin depolymerizing agents like nocodazole. While the binding site is well-characterized, specific detailed research findings from advanced cellular target engagement studies, such as those employing Cellular Thermal Shift Assays (CETSA) or NanoBRET technologies directly on this compound within cellular environments, were not explicitly available in the provided search results. These methodologies are generally used to quantify compound binding to targets in live cells, assess cellular affinity, occupancy, and residence time, and confirm cellular penetration.

Measurement of Intracellular Compound Levels

Investigations into this compound's cellular uptake have revealed that its entry into cells is not dependent on temperature or energy, suggesting a mechanism of passive diffusion. Following uptake, this compound undergoes significant, though largely reversible, binding to intracellular or membrane components. This characteristic of passive diffusion and intracellular binding is important for understanding the compound's bioavailability and effective concentration within target cells. While general methods for measuring intracellular compound concentrations, such as RapidFire Mass Spectrometry and LC-MS, are established and used in drug discovery to link compound levels to cellular potency, specific quantitative data on this compound's intracellular levels across different cell types were not detailed in the provided search results.

Reporter Assays for Analyzing Downstream Biochemical Pathways

This compound has been investigated using reporter assays to understand its effects on downstream biochemical pathways. Specifically, this compound isethionate was evaluated in a THP1-Lucia™ ISG (interferon stimulated genes) reporter assay. This assay, which utilizes a secreted luciferase reporter gene under the control of an IRF-inducible promoter, was employed to determine if this compound activates the IRF3 signaling pathway. This demonstrates the application of reporter assays to elucidate the compound's influence on specific signaling cascades within a cellular context. Reporter assays are widely used to monitor cell signaling pathway activity and assess the activation of downstream transcription factors, providing insights into a therapeutic's mechanism of action.

Development and Application of 3D Spheroid Cultures and Co-Culture Systems

Three-dimensional (3D) spheroid cultures and co-culture systems represent advanced in vitro models that more closely mimic the physiological architecture and microenvironment of tissues compared to traditional 2D monolayer cultures. These systems are increasingly utilized in anti-cancer drug discovery for profiling compounds, assessing drug responses, and understanding complex cellular interactions, including those between tumor cells and the tumor microenvironment. Despite the recognized importance of these advanced models for evaluating drug efficacy and selectivity, specific studies detailing the development and application of this compound within 3D spheroid cultures or co-culture systems were not explicitly found in the provided search results.

Pharmacological Targets and Associated Signaling Pathways

Identification of Indirect or Off-Targets

In Silico Approaches for Predicting Novel Binding Sites and Interactions

In silico approaches are indispensable tools in modern drug discovery, offering efficient and cost-effective means to identify potential binding sites and predict interactions between chemical compounds and biological targets . These computational methodologies significantly accelerate the drug discovery pipeline by narrowing down the vast chemical space and providing insights into molecular mechanisms, thereby complementing traditional experimental techniques .

Mivobulin (PubChem CID: 182763) is a well-characterized synthetic colchicine (B1669291) analog primarily known for its activity as a microtubule-targeting agent. It exerts its antineoplastic effects by binding to the colchicine-binding site on tubulin, which subsequently inhibits microtubule polymerization and disrupts cellular mitosis . Computational methods have been instrumental in enhancing the understanding of this compound's molecular interactions within this established tubulin active site .

Beyond its known interaction with tubulin, in silico studies have explored this compound's potential to interact with novel protein targets, thereby expanding its pharmacological profile. A notable example involves the investigation of this compound's interaction with Cytotoxic T-lymphocyte Associated Protein-4 (CTLA-4), a key immune checkpoint protein. Through a molecular docking approach, this compound was among several anticancer compounds evaluated for their binding affinity to CTLA-4. The analysis revealed that this compound exhibited good binding affinity to the CTLA-4 receptor protein, suggesting a potential novel interaction that could broaden its therapeutic applications, particularly in immunomodulation . While specific binding scores for this compound were not individually detailed in the summary, the study confirmed a "good binding affinity" for all tested compounds, including this compound, to CTLA-4 . This finding underscores the utility of in silico methods in uncovering previously uncharacterized interactions for existing therapeutic agents.

The computational methodologies commonly employed in predicting novel binding sites and interactions include:

Molecular Docking: This technique computationally simulates the binding of a small molecule (ligand) to a macromolecular target (protein) to predict the most probable binding modes and estimate binding affinities. It is crucial for understanding specific ligand-receptor interactions and for virtual screening .

Virtual Screening: This high-throughput computational method is used to identify potential drug candidates from large chemical libraries by predicting their likelihood of binding to a specific target. It can be structure-based (using the 3D structure of the target) or ligand-based (using known active ligands) .

Artificial Intelligence (AI) and Machine Learning (ML): Advanced AI/ML models, including deep learning algorithms, are increasingly utilized for predicting drug-target binding affinities, identifying novel binding regions, and even generating new drug candidates. These methods learn complex patterns from vast datasets of chemical and biological information .

Structure-Based Methods: These approaches leverage the three-dimensional structure of target proteins to identify potential binding pockets. They can be template-based (relying on known binding sites in homologous proteins) or pocket-based (identifying cavities on the protein surface that could accommodate ligands based on their geometric and physicochemical properties) .

These diverse computational strategies are vital for systematically exploring the interactome of compounds like this compound, facilitating the identification of novel therapeutic targets and the elucidation of polypharmacological effects.

Table 1: Predicted Novel Binding Site and Interaction for this compound

Compound NamePredicted Novel TargetMethod of PredictionKey Finding / Interaction
This compoundCTLA-4Molecular DockingGood binding affinity

Chemical Biology Approaches in Mivobulin Research

Biophysical Characterization of Mivobulin's Interaction with Biological Macromolecules

Biophysical methods are essential for quantitatively characterizing the interaction between this compound and its biological macromolecules, primarily tubulin. This compound is known to target and bind to the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization . Techniques such as Surface Plasmon Resonance (SPR) are widely used to determine key binding parameters, including binding affinities (KD), and the association (kon) and dissociation (koff) kinetic constants . These parameters provide detailed insights into the strength and kinetics of this compound's interaction with tubulin, which are crucial for understanding its pharmacological profile . Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique, considered a "gold standard" for studying binding processes due to its label-free nature and ability to measure binding enthalpy, entropy, and stoichiometry . While specific numerical data for this compound's binding affinity from these methods are not detailed in the provided search results, the confirmed binding to the colchicine (B1669291) site implies that such biophysical characterization has been undertaken to understand its unique binding characteristics . These biophysical studies contribute significantly to defining the specificity and selectivity of this compound's interaction with tubulin and elucidating its mechanism of binding .

Development of Chemical Biology Assays for Functional Insights

The development and application of chemical biology assays have been pivotal in gaining functional insights into this compound's effects on cellular processes. These assays are designed to probe the biochemical mechanisms underlying disease pathology and identify new therapeutic targets . For this compound, which dampens microtubule dynamics and inhibits cell division at the G2/M phase, ultimately leading to apoptosis in multiple cell lines, various assays would be employed to characterize these functional outcomes .

Key types of chemical biology assays relevant to this compound research include:

Tubulin Polymerization Assays: These assays directly measure the ability of this compound to inhibit the assembly of tubulin dimers into microtubules. This can be assessed spectrophotometrically by monitoring turbidity changes or by sedimentation assays.

Cell Cycle Analysis: Flow cytometry-based assays are used to determine the impact of this compound on cell cycle progression, specifically its ability to induce G2/M phase arrest by activating the spindle assembly checkpoint .

Apoptosis Assays: Techniques such as Annexin V staining, caspase activation assays, and PARP cleavage detection are employed to confirm and quantify the apoptosis-mediated cell death induced by this compound .

Microtubule Dynamics Assays: Live-cell imaging with fluorescent tubulin probes (as discussed in Section 6.1) allows for the real-time observation and quantification of microtubule growth and shrinkage rates, providing direct evidence of this compound's effect on microtubule dynamics.

Biochemical Assays for Target Engagement: Beyond direct binding, biochemical assays can confirm target engagement within a cellular context, for instance, by assessing the stabilization of tubulin or the formation of tubulin-Mivobulin complexes in cell lysates.

These assays, whether target-based or phenotype-based, are crucial for characterizing the on-target and potential off-target effects of small molecules and understanding their mechanisms of action . The insights derived from these assays are fundamental to understanding how this compound exerts its anti-cancer effects.

Integration of Chemical Biology Principles into Drug Discovery Efforts for this compound

The journey of this compound, from its identification as a synthetic colchicine analog to its current status under clinical evaluation, exemplifies the integral role of chemical biology principles in drug discovery . Chemical biology provides a comprehensive toolkit for identifying new therapeutic targets, designing and synthesizing bioactive molecules, and rigorously testing their efficacy and safety in preclinical and clinical settings .

The integration of chemical biology into this compound's drug discovery efforts would have involved several key stages:

Target Identification and Validation: Confirming tubulin as the primary molecular target and the colchicine-binding site as the specific interaction locus was critical . Chemical probes and biochemical assays would have been used to validate this interaction and understand its selectivity.

Mechanism of Action Elucidation: Beyond target identification, chemical biology helps to fully characterize the precise mechanism by which this compound exerts its biological effects. This includes understanding how it dampens microtubule dynamics, induces G2/M cell cycle arrest, and triggers apoptosis . Such detailed mechanistic insights are vital for predicting potential clinical outcomes and identifying biomarkers.

Phenotypic Screening and Deconvolution: While this compound's target is known, chemical biology also supports phenotypic screening approaches where compounds are tested for desired biological responses in cells or organisms, followed by target deconvolution studies to identify the responsible molecular targets . This ensures that the observed therapeutic effects are indeed mediated by the intended target.

Structure-Activity Relationship (SAR) Studies: Chemical biology facilitates the establishment of robust SARs, where changes in this compound's chemical structure are correlated with changes in its biological activity. This iterative process is crucial for enhancing potency, selectivity, and reducing off-target effects .

The continuous feedback loop between chemical synthesis, biological testing, and mechanistic elucidation, underpinned by chemical biology principles, has been fundamental to this compound's progression as a promising anti-cancer agent.

Future Directions in Mivobulin Research and Translational Potential

Repurposing and Redesign of Mivobulin as an Antibody-Drug Conjugate (ADC) Payload

The concept of Antibody-Drug Conjugates (ADCs) offers a highly targeted approach to cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of a drug payload . This compound, as a potent microtubule-targeting agent (MTA), is a compelling candidate for repurposing as an ADC payload . MTAs, which disrupt microtubule assembly and affect mitosis, constitute a significant class of cytotoxic drugs employed in ADCs .

The rationale for redesigning this compound as an ADC payload stems from its demonstrated broad-spectrum antitumor activity in preclinical settings, even in cell lines exhibiting multidrug resistance . While this compound showed limited efficacy as a standalone agent in clinical trials, its integration into an ADC could overcome challenges related to systemic toxicity and lack of tumor selectivity, which are often associated with traditional chemotherapeutics . ADCs are designed to deliver cytotoxic agents selectively to tumor cells, minimizing adverse effects on healthy tissues .

Key requirements for an effective ADC payload include high cytotoxicity (often in the low nanomolar or picomolar range), a well-defined target and mechanism of action, a suitable chemical attachment site for conjugation to the antibody, good water solubility, and high stability in circulation . This compound's mechanism of action—binding to the colchicine (B1669291) site on tubulin to inhibit microtubule polymerization and arrest cell division at the G2/M phase, leading to apoptosis—is well-defined . This characteristic makes it suitable for targeted delivery via an ADC.

Research efforts are exploring the possibility of repurposing this compound or its analogs as ADC payloads in a tumor-selective manner . This involves careful selection of the antibody to ensure predominant expression of the target antigen on tumor cells, and the design of stable linkers that prevent premature drug release in circulation but allow efficient payload release within the cancer cell .

Exploration of this compound Analogs for Targeted Therapeutic Strategies

The exploration of this compound analogs represents a significant avenue for developing more effective and targeted therapeutic strategies. This compound itself is a synthetic colchicine analog . The development of new antitumor drugs often involves modifying existing lead molecules or designing de novo compounds, with a focus on influencing microtubule polymerization .

The broader field of microtubule-targeting agents (MTAs) has seen the development of numerous natural and synthetic compounds that exhibit antitumor activity and improved efficacy compared to conventional drugs . This suggests a fertile ground for designing this compound analogs that might possess enhanced selectivity, improved pharmacokinetic profiles, or the ability to overcome specific resistance mechanisms. For instance, some MTAs have demonstrated antiangiogenic and antivascular activity, or the capacity to circumvent multidrug resistance, due to their distinct cavity structure that is accessible to small molecule inhibitors .

The strategy of designing multi-target agents, which involves merging kinase inhibitors with conventional chemotherapeutics like tubulin polymerization inhibitors, also highlights the potential for this compound analogs to be part of more complex, synergistic therapeutic approaches . Such strategies aim to increase drug efficacy, minimize side effects, and maintain proper pharmacokinetic properties by addressing the multifactorial nature of cancer and the rapid development of drug resistance .

Development of Advanced Preclinical Models for Mechanistic and Efficacy Studies

The advancement of preclinical models is crucial for a comprehensive understanding of this compound's mechanistic actions and for evaluating its efficacy in various cancer contexts. Preclinical studies are fundamental for assessing the antitumor potential of drug candidates and for determining their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles before clinical translation .

This compound has already undergone preclinical toxicological studies in animals (rats and dogs), which were instrumental in evaluating optimal phase II dosages and tracing plasma pharmacokinetic profiles . These studies have also confirmed its broad-spectrum activity in inhibiting microtubule polymerization and arresting cellular division . Furthermore, this compound has shown significant antitumor activity in a wide range of murine and human tumor models, including those resistant to other chemotherapies and exhibiting P-glycoprotein overexpression-mediated multidrug resistance .

Future research necessitates the development and utilization of more sophisticated preclinical models to:

Elucidate detailed mechanisms of action: Advanced in vitro and in vivo models can provide deeper insights into how this compound interacts with tubulin, its effects on microtubule dynamics, and the downstream cellular pathways leading to cell cycle arrest and apoptosis .

Assess efficacy in diverse tumor types: Employing a wider array of patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) can better represent the heterogeneity of human cancers and predict clinical responses more accurately .

Investigate combination therapies: Preclinical models are essential for identifying synergistic drug combinations that could enhance this compound's efficacy and overcome resistance . For example, this compound has shown synergy with vinblastine (B1199706) at preclinical levels .

Refine dosing and scheduling: Mechanistic pharmacokinetic (PK)/pharmacodynamic (PD) modeling, built using data from nonclinical animal models, can be translated to simulate effects in humans, aiding in the determination of first-in-human doses and optimal treatment regimens . This quantitative approach helps distinguish promising compounds and design more targeted therapies .

The continued development and application of advanced preclinical models are vital for bridging the gap between promising laboratory findings and successful clinical outcomes for this compound and its future analogs.

Contributions of Computational and Structural Biology to Deeper this compound Understanding

Computational and structural biology play an increasingly vital role in drug discovery and development, offering powerful tools to understand biomolecules, predict their behavior, and design novel therapeutics . For this compound, these disciplines contribute to a deeper understanding at multiple levels:

Structure-Activity Relationship (SAR) Studies: Computational methods, such as molecular dynamics simulations and docking, can analyze how this compound binds to its tubulin target at the colchicine site . This can reveal specific structural features that enhance its affinity for β-tubulin and maintain its tubulin-depolymerizing activity . Such insights are critical for rational drug design and the development of this compound analogs with improved potency or selectivity.

Mechanism Elucidation: Computational modeling can simulate the dynamic interactions between this compound and tubulin, providing a detailed molecular-level view of how it inhibits microtubule polymerization and affects cellular processes . This can help to fully elucidate its cellular action, especially in complex biological reactions .

Drug Design and Optimization: By predicting structures and biochemical properties, computational biology can facilitate the de novo design of new this compound analogs or the modification of existing ones . This includes identifying potential chemical attachment sites for ADC conjugation and optimizing linker chemistry to ensure stability and targeted release .

Overcoming Resistance: Computational approaches can be used to investigate the structural basis of drug resistance mechanisms, such as P-glycoprotein overexpression, which this compound has shown activity against in preclinical models . This understanding can guide the design of analogs that circumvent these resistance pathways.

Data Integration and Analysis: Computational tools are essential for compiling and analyzing large datasets generated from "omics" technologies (e.g., genomics, proteomics), helping to interpret this information at a structural level and understand structure-function relationships of biomolecular complexes relevant to this compound's action .

The integration of computational and structural biology with experimental research provides a powerful framework for accelerating the understanding and development of this compound-based therapies.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to elucidate Mivobulin’s mechanism of action in microtubule dynamics?

  • Methodological Answer : Begin with in vitro tubulin polymerization assays to quantify inhibitory effects, using purified tubulin and controlled ATP concentrations . Pair this with fluorescence microscopy to visualize microtubule destabilization in cancer cell lines (e.g., HeLa or MCF-7). Validate findings using Western blotting to assess downstream effects on mitotic regulators (e.g., cyclin B1 degradation) . Ensure reproducibility by adhering to standardized protocols for buffer composition and temperature control .

Q. How should researchers design dose-response studies for this compound to balance efficacy and cytotoxicity?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–10 μM) in cell viability assays (MTT or ATP-based luminescence). Include positive controls (e.g., paclitaxel for microtubule stabilization) and negative controls (vehicle-only treatment). Analyze data with nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values. Cross-validate cytotoxicity in non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .

Q. What are the best practices for validating this compound’s specificity toward βIII-tubulin isoforms?

  • Methodological Answer : Employ isoform-specific siRNA knockdowns in resistant cancer models (e.g., ovarian A2780), followed by comparative IC₅₀ analyses. Use immunofluorescence with βIII-tubulin antibodies to correlate drug sensitivity with isoform expression levels. Confirm binding specificity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) using recombinant tubulin isoforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical cancer models?

  • Methodological Answer : Conduct a systematic review of existing data to identify variables such as tumor microenvironment differences (e.g., hypoxia), genetic heterogeneity, or dosing schedules. Design a harmonized in vivo study using PDX (patient-derived xenograft) models with standardized endpoints (e.g., tumor volume regression, Kaplan-Meier survival analysis). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for publication bias .

Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and DNA-damaging agents?

  • Methodological Answer : Use combination index (CI) calculations via the Chou-Talalay method, testing fixed-ratio dilutions (e.g., 1:1, 1:2) in clonogenic assays. Validate synergism with Bliss independence models. For in vivo validation, employ factorial ANOVA to isolate interaction effects between this compound and cisplatin/radiation. Include pharmacokinetic profiling to rule out drug-drug interference .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles between rodent and primate models?

  • Methodological Answer : Perform allometric scaling to adjust for interspecies differences in metabolic rates and plasma protein binding. Use PBPK (physiologically based pharmacokinetic) modeling to simulate human PK parameters. Validate with microdosing trials in non-human primates, incorporating LC-MS/MS for precise plasma concentration measurements. Adjust formulations (e.g., PEGylation) to enhance bioavailability if needed .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in this compound’s in vitro tubulin polymerization assays?

  • Methodological Answer :

  • Standardization : Pre-warm reagents to 37°C, use identical tubulin batches (e.g., Cytoskeleton Inc.), and calibrate plate readers daily.
  • Controls : Include vincristine (polymerization inhibitor) and taxol (stabilizer) as reference compounds.
  • Documentation : Report raw absorbance values (350 nm) and polymerization rates (slope calculations) in supplementary materials .

Q. How should conflicting data on this compound’s off-target effects be investigated?

  • Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions. Use CRISPR-Cas9 knockout models to confirm target specificity. Integrate transcriptomic (RNA-seq) and proteomic (TMT-MS) datasets to map pathway-level perturbations. Publish negative results to mitigate reporting bias .

Experimental Design Tables

Study Type Key Parameters Tools/Assays References
In vitro efficacyIC₅₀, selectivity index, mitotic arrestMTT, flow cytometry (PI staining)
In vivo PK/PDCₘₐₓ, t₁/₂, tumor regressionLC-MS/MS, caliper measurements
Mechanistic studiesTubulin binding affinity, isoform specificitySPR, ITC, siRNA knockdowns

Guidance for Peer Review and Publication

  • Data Presentation : Use scatterplots with error bars for dose-response curves and Kaplan-Meier survival plots for in vivo studies. Annotate raw data files with metadata (e.g., passage number, instrument settings) .
  • Ethical Reporting : Disclose all conflicts of interest, including funding sources for compound synthesis. Adhere to ARRIVE guidelines for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mivobulin
Reactant of Route 2
Reactant of Route 2
Mivobulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.